5-(3-Methylpentan-3-yl)-1H-1,2,4-triazol-3-amine
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Overview
Description
5-(3-Methylpentan-3-yl)-1H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-methylpentan-3-yl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylpentan-3-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpentan-3-ylamine with 1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylpentan-3-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with different reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
5-(3-Methylpentan-3-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Methylpentan-3-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-pentanol: An organic compound with a similar structure but different functional groups.
1,2,4-Triazole: The parent compound of the triazole family, lacking the 3-methylpentan-3-yl group.
Emylcamate: A compound with sedative and anticonvulsant properties, structurally related to triazoles.
Uniqueness
5-(3-Methylpentan-3-yl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the 3-methylpentan-3-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other triazoles and contributes to its specific applications and activities.
Properties
CAS No. |
82560-13-2 |
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Molecular Formula |
C8H16N4 |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H16N4/c1-4-8(3,5-2)6-10-7(9)12-11-6/h4-5H2,1-3H3,(H3,9,10,11,12) |
InChI Key |
SBDOXIAEWKSLIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)C1=NC(=NN1)N |
Origin of Product |
United States |
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